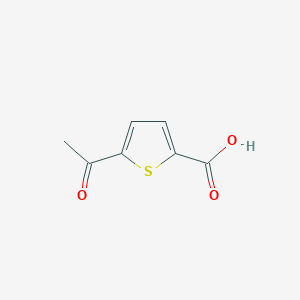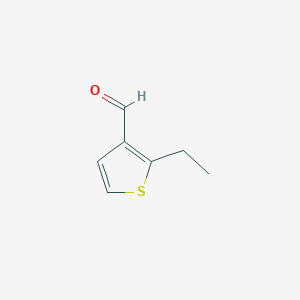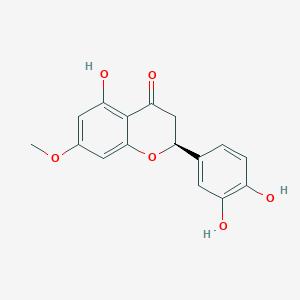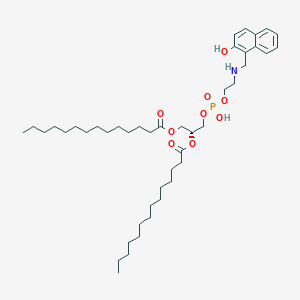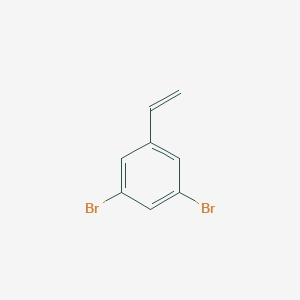
2-アセチルブチロラクトン
概要
説明
?-Amyrinは、α-Amyrinやβ-Amyrinを含むアミリン類に属するペンタサイクリックトリテルペノイド化合物です。これらの化合物は自然界に広く分布しており、さまざまな植物の表皮ワックスに見られます。?-Amyrinは、抗炎症、鎮痛、胃保護特性など、さまざまな生物活性で知られています .
科学的研究の応用
?-Amyrinは、化学、生物学、医学、産業など、幅広い科学研究における応用範囲を持っています。化学では、?-Amyrinは、さまざまなトリテルペノイドの合成のための前駆体として役立ちます。生物学では、抗菌および抗真菌特性を示し、植物保護に役立ちます . 医学では、?-Amyrinは、炎症、痛み、胃腸障害の治療に潜在的な効果を示しています . さらに、抗酸化、抗キサンチンオキシダーゼ、抗チロシナーゼ活性についても研究されています .
作用機序
?-Amyrinの作用機序には、カンナビノイド受容体CB1とCB2の活性化が含まれており、鎮痛と抗炎症効果をもたらします。?-Amyrinはまた、サイトカインの産生と、核因子κB、環状アデノシン一リン酸応答要素結合タンパク質、シクロオキシゲナーゼ2の発現を抑制します . これらの分子標的と経路は、その治療効果に寄与しています。
類似の化合物との比較
?-Amyrinは、α-Amyrinとβ-Amyrinとも密接に関連しており、これらもペンタサイクリックトリテルペノイドです。3つの化合物はすべて、類似の生物活性を持っていますが、?-Amyrinは、特定の分子標的と経路において独特です。その他の類似の化合物には、?-Amyrinの酸化から得られるオレアノール酸とウルソール酸があります .
類似の化合物のリスト:- α-Amyrin
- β-Amyrin
- オレアノール酸
- ウルソール酸
生化学分析
Biochemical Properties
2-Acetylbutyrolactone is known to interact with amines to form Schiff bases . This interaction is a key part of its role in biochemical reactions, particularly in the confirmation of the creation of amines during organic synthesis .
Cellular Effects
Its role in organic synthesis and its interactions with amines suggest that it may influence cellular processes related to these biochemical reactions .
Molecular Mechanism
The molecular mechanism of 2-Acetylbutyrolactone primarily involves its reaction with amines to form Schiff bases . This reaction is frequently used to confirm the creation of amines during organic synthesis .
Temporal Effects in Laboratory Settings
Its stability and degradation over time would be important factors to consider in its use in organic synthesis .
Metabolic Pathways
Its role as a precursor in organic synthesis suggests that it may be involved in various biochemical reactions .
Transport and Distribution
Its solubility in DMF and methanol suggests that it may be able to diffuse across cell membranes and distribute throughout the cell.
準備方法
合成経路と反応条件: ?-Amyrinの合成は、オレアノール酸やウルソール酸などの容易に入手可能な出発物質から行うことができます。手順には、目的の化合物を得るための選択的ヨウ素化と還元が含まれます。α-Amyrinの場合、中規模から大規模の生産を可能にする、別の合成アプローチが必要になります .
工業的生産方法: ?-Amyrinの工業的生産には、代謝工学技術が用いられています。例えば、油脂酵母であるヤロウイア・リポリティカは、代謝工学によって、単純糖や廃食用油を基質としてα-Amyrinとβ-Amyrinを生産することができます . さらに、大腸菌における経路工学を用いて、?-Amyrinを含む植物由来のトリテルペン骨格を生物合成することが行われています .
化学反応の分析
反応の種類: ?-Amyrinは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、化合物の誘導体化と官能基化に不可欠です。
一般的な試薬と条件: ?-Amyrinの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化リチウムアルミニウムなどの還元剤が含まれます。反応は通常、目的の生成物の生成を確実にするために、制御された条件下で行われます。
生成される主な生成物: ?-Amyrinの反応から生成される主な生成物には、?-Amyrinの酸化によって得られるオレアノール酸とウルソール酸があります . これらの生成物は、より複雑なトリテルペノイドの合成のための貴重な中間体です。
類似化合物との比較
?-Amyrin is closely related to α-amyrin and β-amyrin, which are also pentacyclic triterpenoids. While all three compounds share similar biological activities, ?-amyrin is unique in its specific molecular targets and pathways. Other similar compounds include oleanolic acid and ursolic acid, which are derived from the oxidation of ?-amyrin .
List of Similar Compounds:- α-Amyrin
- β-Amyrin
- Oleanolic Acid
- Ursolic Acid
特性
IUPAC Name |
3-acetyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4(7)5-2-3-9-6(5)8/h5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQHDIHZSDEIFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044436 | |
| Record name | 3-Acetyldihydro-2(3H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid with an ester-like odor; [Merck Index] Clear colorless to pale yellow liquid; [Acros Organics MSDS] | |
| Record name | 2(3H)-Furanone, 3-acetyldihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha-Acetylbutyrolactone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19508 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
517-23-7 | |
| Record name | 2-Acetylbutyrolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=517-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Acetylbutyrolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetylbutyrolactone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2019 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(3H)-Furanone, 3-acetyldihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Acetyldihydro-2(3H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-acetyl-γ-butyrolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-ACETYLBUTYROLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3D73T5K0Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-Acetylbutyrolactone is a cyclic β-keto ester with the molecular formula C6H8O3 and a molecular weight of 128.13 g/mol. It is a colorless liquid. []
A: 2-Acetylbutyrolactone can be synthesized from diethylene ketone through esterification with methanol followed by condensation with epoxy ethane under alkaline conditions. [] It can also be synthesized from readily available starting materials like 2-acetylbutyrolactone and cyanoacetamide in four steps. []
A: 2-Acetylbutyrolactone reacts with primary arylamines through the Japp-Klingemann reaction, forming colored α-oxo-γ-butyrolactone arylhydrazones. This reaction is useful for the spectrophotometric analysis of primary arylamines. [, ]
A: Arylhydrazones derived from 2-Acetylbutyrolactone can be analyzed spectrophotometrically in both alkaline (at a wavelength of 532 nm) and acidic solutions (using UV-Vis spectrophotometry at a wavelength of 349 nm). [] They can also be studied using polarographic and voltammetric techniques due to the electroactive azomethine center. []
A: 2-Acetylbutyrolactone serves as a versatile building block in organic synthesis. It's been utilized in synthesizing various heterocyclic compounds, including quinoxaline 1,4-dioxides, [] functionalized quinoxaline 1,4‐dioxides, [] thiazole derivatives, [] and pyrido[1,2-a]benzimidazoles. [, ]
A: 2-Acetylbutyrolactone, when labeled with carbon-13, is employed in the synthesis of multi-labeled steroids. Specifically, it acts as a precursor to the ethylene ketal of 5-(diethylphosphono)-2-pentanone, a crucial reagent in this process. []
A: Pilocarpine, a medication used to treat glaucoma, can be synthesized starting from 2-Acetylbutyrolactone. The synthesis involves seven steps, with chirality introduced through the asymmetric reduction of an enone intermediate. []
A: Yes, 2-Acetylbutyrolactone reacts with triphenylphosphine and dialkyl acetylenedicarboxylates to yield dialkyl 2-(3-acetyl-2-oxotetrahydro-3-furanyl)-3-(1,1,1-triphenyl-1 5 -phosphanilidene) succinate, which further undergo an intramolecular Wittig reaction to produce highly strained spiro compounds. []
A: Research suggests that 2-Acetylbutyrolactone contributes to a plastic-like off-flavor in certain biological products. This characteristic was identified during the study of off-flavor in Pichia pastoris strains. []
A: 2-Acetylbutyrolactone is used as a solvent in electrochemically color-developing solutions, improving the service temperature range and cycle life of these solutions. []
A: Density functional theory calculations have been employed to investigate the mechanism of three-component reactions involving 2-Acetylbutyrolactone, triphenylphosphine, and dialkyl acetylene dicarboxylates. These studies provide insights into the formation of stabilized phosphorus ylides and 1,3-butadiene derivatives. []
A: Spectrophotometry can be used to determine the content of 2-Acetylbutyrolactone by exploiting its reaction with iron(III) to form a stable complex with a maximum absorbance at 555 nm. This method provides a reliable way to control the quality of 2-Acetylbutyrolactone in industrial production. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

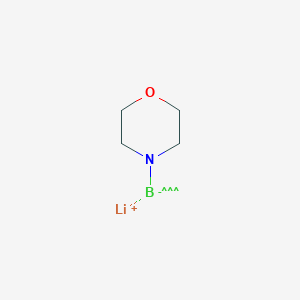
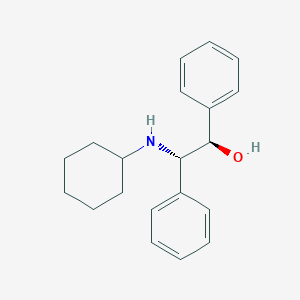
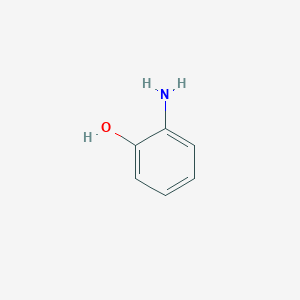
![10-[3-(Dimethylamino)propyl]-alpha-ethyl-10H-phenothiazine-2-methanol 5-Oxide](/img/structure/B121089.png)


![[1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B121100.png)
